molecular formula C10H18O2 B1297597 Ethyl 7-octenoate CAS No. 35194-38-8

Ethyl 7-octenoate

Cat. No. B1297597
CAS RN: 35194-38-8
M. Wt: 170.25 g/mol
InChI Key: DWMKJZMYLQUIDA-UHFFFAOYSA-N
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Description

Ethyl 7-octenoate is a metabolite found in or produced by Saccharomyces cerevisiae . It is an aroma active compound and is mainly responsible for the aroma of durian juices and wines .


Molecular Structure Analysis

The molecular formula of Ethyl 7-octenoate is C10H18O2 . Its average mass is 170.249 Da and its monoisotopic mass is 170.130676 Da .


Physical And Chemical Properties Analysis

Ethyl 7-octenoate has a density of 0.9±0.1 g/cm3, a boiling point of 210.5±19.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.7±3.0 kJ/mol and its flash point is 79.9±17.2 °C . The index of refraction is 1.432 .

Scientific Research Applications

Synthesis in Antitumor Agents

Ethyl 7-octenoate plays a role in the synthesis of complex molecules with potential antitumor properties. For instance, its involvement in the stereoselective synthesis of a specific isomer, crucial for the development of the epoxy octenoic acid moiety present in depsipeptide cryptophycins, highlights its importance. These cryptophycins, found in cyanobacterium Nostoc sp., show potent antitumor activity, suggesting that ethyl 7-octenoate derivatives could be significant in cancer research (Chakraborty & Das, 2000).

Role in Organic Synthesis

Ethyl 7-octenoate and its derivatives are key intermediates in various organic synthesis processes. One example is their use in the preparation of ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate from D-Glucose, demonstrating their utility in synthesizing complex organic compounds (Yokota et al., 1983). Additionally, they play a role in annulation reactions, forming highly functionalized compounds useful in chemical research (Zhu et al., 2003).

Environmental Interactions

Understanding the environmental interactions of chemicals like ethyl 7-octenoate is crucial. Research shows that its derivatives, such as 1-(4'-ethylphenoxy)-3,7-dimethyl-6,7-epoxy-trans-2-octene, undergo degradation in biological systems, indicating their environmental fate and impact (Gill et al., 1974).

Copolymerization and Material Science

Ethyl 7-octenoate derivatives have applications in material science, particularly in the synthesis of polymers. For example, 1,7-octadiene's unique insertion mode in copolymerization with ethylene, catalyzed by constrained-geometry catalysts, results in new polymer structures (Naga & Toyota, 2004). This research is vital for developing advanced materials with specific properties.

Safety And Hazards

Ethyl 7-octenoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation and serious eye irritation .

properties

IUPAC Name

ethyl oct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMKJZMYLQUIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337703
Record name Ethyl 7-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-octenoate

CAS RN

35194-38-8
Record name Ethyl 7-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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